methyl 4-(difluoromethyl)-2-fluorobenzoate
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Overview
Description
Methyl 4-(difluoromethyl)-2-fluorobenzoate: is a fluorinated organic compound characterized by the presence of difluoromethyl and fluorine groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reactions:
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like difluoromethylating agents, often in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions in specialized reactors, ensuring high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution Reactions: Substitution reactions involving the fluorine and difluoromethyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various fluorinated and difluoromethylated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(difluoromethyl)-2-fluorobenzoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Biology: The compound is utilized in biological studies to investigate the effects of fluorination on biological molecules and pathways. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases where fluorination enhances drug efficacy. Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-(difluoromethyl)-2-fluorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atoms can enhance binding affinity and metabolic stability, making the compound effective in drug design.
Comparison with Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group.
Methyl 2-fluorobenzoate: Lacks the difluoromethyl group.
Methyl 4-(difluoromethyl)benzoate: Similar structure but without the fluorine at the 2-position.
Uniqueness: Methyl 4-(difluoromethyl)-2-fluorobenzoate is unique due to the presence of both difluoromethyl and fluorine groups, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
CAS No. |
1270981-54-8 |
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Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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